Methyl 3-(Trifluoromethyl)pyridine-5-acetate
Description
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)3-6-2-7(5-13-4-6)9(10,11)12/h2,4-5H,3H2,1H3 |
InChI Key |
KQTWETMQXGKNCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Trifluoromethyl)pyridine-5-acetate typically involves the introduction of a trifluoromethyl group to the pyridine ring. One common method is the reaction of 3-(Trifluoromethyl)pyridine with methyl acetate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(Trifluoromethyl)pyridine-5-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-(trifluoromethyl)pyridine-5-acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the biological activity of drugs due to its electron-withdrawing properties, which can improve the lipophilicity and metabolic stability of drug candidates.
Pain Management and Respiratory Diseases
Recent studies have highlighted the potential of derivatives of trifluoromethyl pyridines in developing medications targeting pain and respiratory conditions. For instance, compounds that inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation, have been synthesized using intermediates like this compound . This compound's unique structure allows for modifications that can lead to increased efficacy against pain and inflammation.
Anticancer Activity
Research has also indicated that trifluoromethyl pyridines can exhibit anticancer properties. By modifying the this compound structure, scientists have developed compounds that show promise in inhibiting cancer cell proliferation. The incorporation of the trifluoromethyl group has been shown to enhance the potency of these compounds against various cancer cell lines .
Agrochemical Applications
The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group contributes to the herbicidal activity by modifying the interaction between the chemical and plant enzymes, leading to enhanced effectiveness against weeds.
Herbicide Development
Research indicates that derivatives of this compound can be transformed into potent herbicides. These compounds act by inhibiting specific biochemical pathways in plants, thereby preventing their growth . The development of such agrochemicals is crucial for sustainable agriculture practices.
Chemical Research and Synthesis
In organic chemistry, this compound is a valuable building block for synthesizing more complex molecules. Its reactivity allows chemists to explore various synthetic pathways, contributing to advancements in chemical research.
Synthetic Methodologies
Several synthetic methodologies have been developed that utilize this compound as a precursor. These methods often involve reactions such as nucleophilic substitutions and coupling reactions that yield diverse derivatives with potential applications in pharmaceuticals and materials science .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Results |
|---|---|---|
| Pharmaceutical | Pain management, respiratory treatments | TRPA1 inhibitors |
| Anticancer drugs | Compounds showing high potency against cancer | |
| Agrochemicals | Herbicides | Effective against specific weed species |
| Chemical Research | Building block for complex molecule synthesis | Various synthetic pathways explored |
Case Study 1: TRPA1 Inhibitors
A study focused on synthesizing TRPA1 inhibitors from this compound demonstrated its efficacy in reducing pain responses in animal models. The derivatives showed significant binding affinity to TRPA1 channels, indicating their potential for clinical applications in pain management .
Case Study 2: Herbicide Development
Another case involved developing a new herbicide based on this compound. Field trials indicated a marked reduction in weed populations with minimal impact on crop yield, showcasing its potential as an environmentally friendly alternative to existing herbicides .
Mechanism of Action
The mechanism by which Methyl 3-(Trifluoromethyl)pyridine-5-acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in both pharmaceutical and agrochemical applications. The compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
The following analysis compares Methyl 3-(Trifluoromethyl)pyridine-5-acetate with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Implications
Key Observations :
Substituent Position: The position of the -CF₃ group (3 vs. 5) and ester (-COOCH₃) significantly influences electronic distribution. The acetate group at position 5 (target compound) may enhance steric accessibility compared to position 2 derivatives (), favoring nucleophilic attacks or hydrogen bonding .
Functional Group Diversity: Trifluoroacetate salts () exhibit strong hydrogen-bonding interactions, critical for crystal engineering, whereas ester derivatives () prioritize synthetic flexibility .
Molecular Weight and Solubility :
- Higher molecular weight in Methyl 2-(3-chloro-5-CF₃-pyridin-2-yl)acetate (283.67 g/mol vs. ~239.58 g/mol for the target compound) suggests reduced solubility in polar solvents, impacting formulation strategies .
Limitations and Contradictions
- Data Gaps : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
Methyl 3-(trifluoromethyl)pyridine-5-acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes diverse research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.
This compound contains a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of compounds. The presence of this group can significantly influence the compound's interaction with biological targets, thereby affecting its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer, antibacterial, and enzyme inhibition properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethylated pyridine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A study evaluated a series of trifluoromethylpyridine amide derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, with IC50 values ranging from 12.4 μM to 44.4 μM compared to doxorubicin (IC50 = 52.1 μM) .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 52.1 | PACA2 |
| Compound 7 | 44.4 | PACA2 |
| Compound 8 | 22.4 | PACA2 |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. A related study reported that trifluoromethylpyridine derivatives demonstrated varying degrees of antibacterial activity against common pathogens.
- Findings : The minimum inhibitory concentrations (MICs) were determined against Bacillus mycoides, Escherichia coli, and Candida albicans. Some derivatives showed MIC values as low as 4.88 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 4.88 | E. coli |
| Compound B | TBD | C. albicans |
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with various cellular pathways:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic pathways.
- Cell Cycle Modulation : Studies indicate that certain derivatives can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects .
Research Findings Summary
The exploration of this compound continues to reveal its potential as a valuable pharmacophore in drug development:
- Antitumor Potential : Demonstrated through various cell line studies.
- Antibacterial Effects : Showcased against multiple bacterial strains.
- Mechanistic Insights : Indicate involvement in critical cellular processes such as apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
